molecular formula C24H21FN4O2S B2738936 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide CAS No. 1226432-40-1

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide

Cat. No.: B2738936
CAS No.: 1226432-40-1
M. Wt: 448.52
InChI Key: TVUPLPOLKCWVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide (CAS No. 922994-01-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN4O2SC_{19}H_{20}FN_{4}O_{2}S, with a molecular weight of approximately 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a thiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the pyridazinone core, followed by the introduction of the fluorophenyl and thiazole groups through various substitution reactions. Common reagents include chlorinating and fluorinating agents, along with catalysts to enhance yield and purity.

Antiproliferative Effects

Research indicates that compounds similar to this one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can inhibit cell growth in the nanomolar range across multiple cancer types, including breast carcinoma (MCF7), colon carcinoma (HT-29), and skin melanoma (M21) .

Cell Line IC50 (nM) Mechanism of Action
MCF750Cell cycle arrest in G2/M phase
HT-2975Disruption of microtubule dynamics
M2160Induction of apoptosis

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics and induce cell cycle arrest. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death . Additionally, some studies suggest that it may inhibit angiogenesis, further contributing to its anticancer properties.

Case Studies

  • In Vivo Studies : In chick chorioallantoic membrane assays, compounds structurally related to this one demonstrated significant inhibition of tumor growth and angiogenesis comparable to known chemotherapeutics like combretastatin A-4 .
  • Cell Culture Studies : In vitro assays revealed that treatment with this compound resulted in significant cytotoxic effects on resistant cancer cell lines, indicating its potential as a therapeutic agent against multidrug-resistant tumors .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-16(29-22(30)12-11-21(28-29)17-7-9-19(25)10-8-17)23(31)26-14-13-20-15-32-24(27-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPLPOLKCWVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.